![molecular formula C23H16N2O B15159786 N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide CAS No. 680198-52-1](/img/structure/B15159786.png)
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is a compound that features a pyrene moiety attached to a pyridine ring via a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide typically involves the reaction of pyrene-1-carboxaldehyde with 2-aminopyridine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate under mild conditions. The use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as oxidizing agents can promote the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced amide products.
Aplicaciones Científicas De Investigación
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-2-carboxamide structure but lack the pyrene moiety.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazo ring system attached to the pyridine ring.
Uniqueness
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties and potential for applications in organic electronics and materials science .
Propiedades
Número CAS |
680198-52-1 |
|---|---|
Fórmula molecular |
C23H16N2O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-(pyren-1-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C23H16N2O/c26-23(20-6-1-2-13-24-20)25-14-18-10-9-17-8-7-15-4-3-5-16-11-12-19(18)22(17)21(15)16/h1-13H,14H2,(H,25,26) |
Clave InChI |
WOKXCXKSUYHOJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
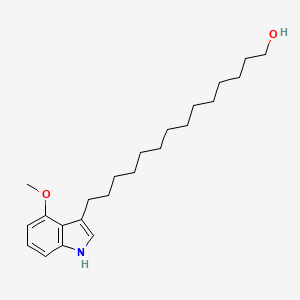
methanone](/img/structure/B15159740.png)
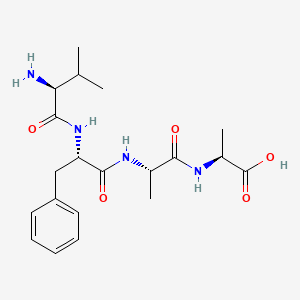
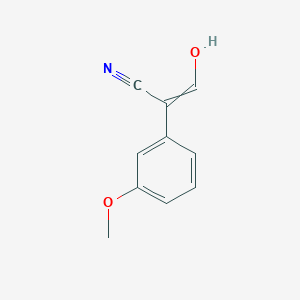
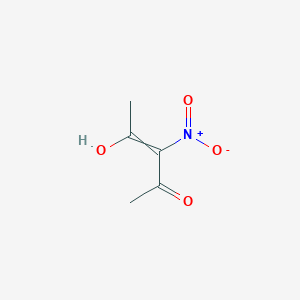
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
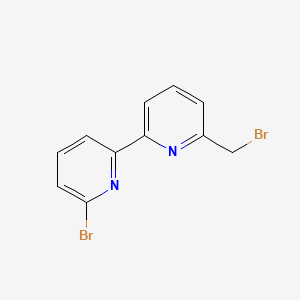
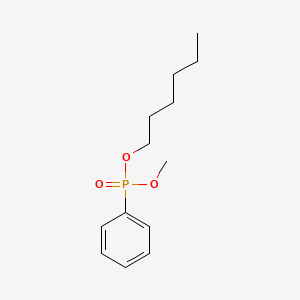
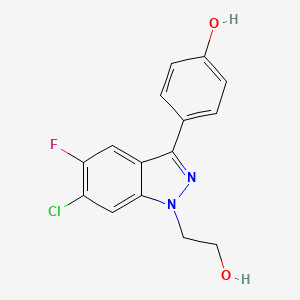
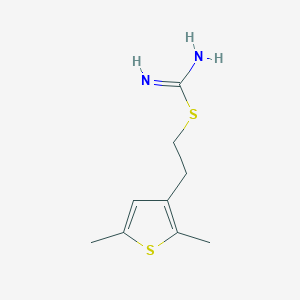
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
